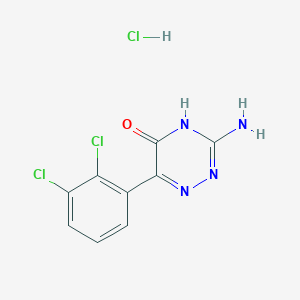
Lamotrigineepimpuritya
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lamotrigineepimpuritya is a compound of significant interest in the field of chemistry and pharmaceuticals. It is a derivative of lamotrigine, which is widely known for its use in treating epilepsy and bipolar disorder. This compound, like its parent compound, exhibits unique chemical properties that make it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lamotrigineepimpuritya typically involves multiple steps, starting from basic organic compounds. The process often includes:
Nitration: Introduction of nitro groups into the aromatic ring.
Reduction: Conversion of nitro groups to amino groups.
Cyclization: Formation of the triazine ring structure.
Purification: Crystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Processing: Sequential addition of reagents with intermediate purification steps.
Continuous Flow Chemistry: Continuous addition of reagents and removal of products to maintain a steady state.
Chemical Reactions Analysis
Types of Reactions
Lamotrigineepimpuritya undergoes several types of chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups.
Reduction: Conversion of nitro groups back to amino groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
The reactions typically involve:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
Scientific Research Applications
Lamotrigineepimpuritya has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Lamotrigineepimpuritya involves its interaction with specific molecular targets in the body. It is believed to:
Inhibit Sodium Channels: By binding to inactive sodium channels, it reduces neuronal excitability.
Modulate Neurotransmitter Release: By affecting the release of excitatory neurotransmitters like glutamate.
Comparison with Similar Compounds
Lamotrigineepimpuritya can be compared with other similar compounds, such as:
Lamotrigine: The parent compound, used primarily for epilepsy and bipolar disorder.
Carbamazepine: Another anticonvulsant with a different mechanism of action.
Valproate: A broad-spectrum antiepileptic drug.
Uniqueness
What sets this compound apart is its specific chemical structure, which allows for unique interactions with molecular targets, potentially leading to different therapeutic effects and applications.
Conclusion
This compound is a compound with significant potential in various fields of science and industry. Its unique chemical properties and diverse applications make it a valuable subject of study for researchers and professionals alike.
Properties
Molecular Formula |
C9H7Cl3N4O |
|---|---|
Molecular Weight |
293.5 g/mol |
IUPAC Name |
3-amino-6-(2,3-dichlorophenyl)-4H-1,2,4-triazin-5-one;hydrochloride |
InChI |
InChI=1S/C9H6Cl2N4O.ClH/c10-5-3-1-2-4(6(5)11)7-8(16)13-9(12)15-14-7;/h1-3H,(H3,12,13,15,16);1H |
InChI Key |
ZZVZWCUEXXMTJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NN=C(NC2=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


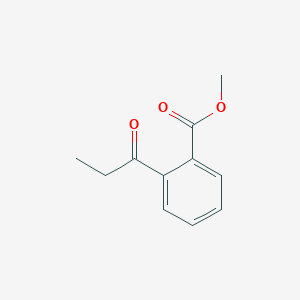


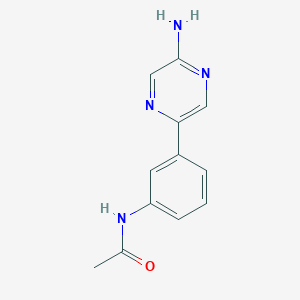
![7-Fluoro-3,4,5,10-tetrahydro-1H-2,5-methanoazepino[3,4-B]indole](/img/structure/B13036318.png)
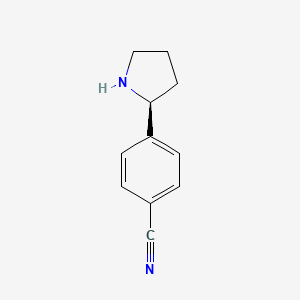
![1,4-Di([2,2'-bipyridin]-4-yl)benzene](/img/structure/B13036341.png)
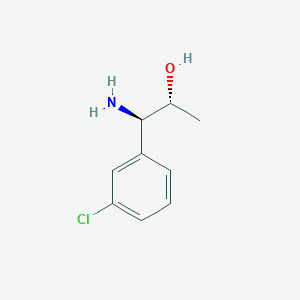
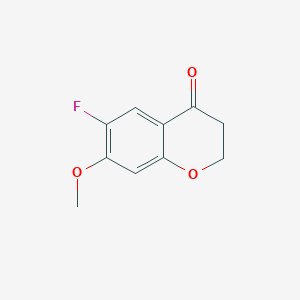
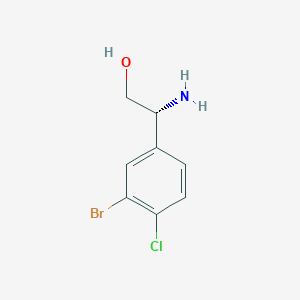

![4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate](/img/structure/B13036371.png)
![2-Methylthieno[2,3-b]thiophene](/img/structure/B13036377.png)

